N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide and related derivatives often involves the reaction of benzothiazole with various acetic acid derivatives under reflux conditions. For instance, compounds with the benzothiazole moiety have been synthesized by reacting benzothiazoles with acetic acid, showcasing the typical synthetic route for compounds within this class (Balijapalli et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives, including this compound, often reveals interesting features such as hydrogen bonding patterns and molecular assemblies. For example, studies have shown that N-(benzo[d]thiazol-2-yl)acetamide derivatives form distinct hydrogen bond-associated assemblies, characteristic to the substituent in the benzothiazole moiety, which significantly affects their photophysical properties (Balijapalli et al., 2017).
Chemical Reactions and Properties
The chemical reactions of benzothiazole derivatives typically involve condensation, cyclization, and substitution reactions that lead to a variety of compounds with potential biological activities. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives involves condensing benzothiazoles with acetic acid under reflux, indicating a versatile reactivity profile suitable for generating compounds with desired functionalities (Balijapalli et al., 2017).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure and hydrogen bonding patterns. These properties are essential for determining the compound's applicability in various fields, such as material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa values of benzothiazole derivatives, are crucial for their application in drug development and synthesis of other chemical entities. For example, the pKa values of N-(benzo[d]thiazol-2-yl)acetamide derivatives have been determined, indicating their acid-base behavior, which is relevant for their pharmacological properties and stability in biological systems (Duran & Canbaz, 2013).
Scientific Research Applications
Antitumor Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide derivatives have been investigated for their potential antitumor activity. For instance, certain derivatives were evaluated for their antitumor activity in vitro against human tumor cell lines derived from various neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
These compounds have also been studied for their optoelectronic properties. Research has been conducted on thiazole-containing monomers, where they were subjected to electrochemical polymerization and their conducting polymers' optoelectronic properties were investigated (Camurlu & Guven, 2015).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of derivatives of this compound. For example, certain derivatives have shown promising antimicrobial activities against various bacterial and fungal strains (Fahim & Ismael, 2019).
Antibacterial Evaluation
Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This includes assessing their effectiveness against various gram-positive and gram-negative bacterial strains (Rezki, 2016).
Anti-Inflammatory and Analgesic Activity
Furthermore, benzothiazole derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. This includes molecular docking studies with cyclooxygenase-2 (COX-2) enzyme and in vivo evaluations (Kumar et al., 2020).
Photophysical Properties
The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been investigated. This study includes the synthesis of distinct hydrogen bond-associated compounds and their photophysical characterization (Balijapalli et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It has been synthesized and tested for its antibacterial activity . The compound interacts with its targets, leading to changes that result in its antibacterial effects.
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds with a similar structure .
Result of Action
The compound has been tested for its antibacterial activity, showing variable activity against tested Gram-positive and Gram-negative bacterial strains . In particular, one of the synthesized compounds showed promising activity against Staphylococcus aureus, exhibiting bactericidal activity .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-2-14-7-9-15(10-8-14)13-19(24)23-20-16(11-12-25-20)21-22-17-5-3-4-6-18(17)26-21/h3-12H,2,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYQMLHUJFHHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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